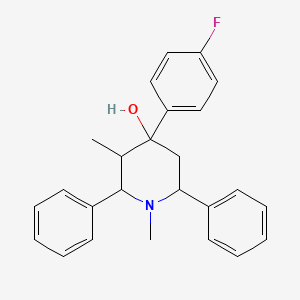
(E)-1-(4-tert-Butylcyclohex-1-en-1-yl)-2-phenyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-tert-Butylcyclohex-1-en-1-yl)-2-phenyldiazene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) connected to two aromatic rings. This particular compound features a tert-butyl group attached to a cyclohexene ring, which is further connected to a phenyl group through the diazene linkage. The (E) configuration indicates that the substituents on the diazene group are on opposite sides, contributing to the compound’s stability and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-tert-Butylcyclohex-1-en-1-yl)-2-phenyldiazene typically involves the following steps:
Formation of the diazonium salt: The starting material, aniline or a substituted aniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the corresponding diazonium salt.
Coupling reaction: The diazonium salt is then coupled with a suitable aromatic compound, such as 4-tert-butylcyclohex-1-ene, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is typically carried out at room temperature to ensure the formation of the desired azobenzene compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reactant concentrations.
Purification: The crude product is purified using techniques like recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-tert-Butylcyclohex-1-en-1-yl)-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction of the diazene group can be achieved using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, and acetone.
Reduction: NaBH4, H2, Pd/C, and ethanol.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3, H2SO4), and alkylating agents (R-X).
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of hydrazines or amines.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
(E)-1-(4-tert-Butylcyclohex-1-en-1-yl)-2-phenyldiazene has a wide range of applications in scientific research, including:
Chemistry: Used as a photochromic material in the study of light-induced molecular switches and sensors.
Biology: Employed in the development of photoresponsive biomolecules and drug delivery systems.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of dyes, pigments, and coatings due to its color-changing properties under different light conditions.
Mechanism of Action
The mechanism of action of (E)-1-(4-tert-Butylcyclohex-1-en-1-yl)-2-phenyldiazene involves the following steps:
Photoisomerization: The compound undergoes reversible photoisomerization between the (E) and (Z) configurations upon exposure to UV or visible light. This process alters the compound’s physical and chemical properties.
Molecular Targets and Pathways: In biological systems, the compound can interact with proteins, nucleic acids, and cell membranes, leading to changes in their structure and function. The photoisomerization process can trigger specific cellular pathways, making it useful in targeted therapies and molecular imaging.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: The parent compound of the azobenzene family, lacking the tert-butyl and cyclohexene substituents.
Disperse Orange 3: A commercially available azobenzene dye with different substituents on the aromatic rings.
4,4’-Dihydroxyazobenzene: An azobenzene derivative with hydroxyl groups on both aromatic rings.
Uniqueness
(E)-1-(4-tert-Butylcyclohex-1-en-1-yl)-2-phenyldiazene is unique due to the presence of the tert-butyl group and the cyclohexene ring, which impart distinct steric and electronic effects. These structural features enhance the compound’s stability, photochromic properties, and reactivity compared to other azobenzenes.
Properties
CAS No. |
89237-13-8 |
|---|---|
Molecular Formula |
C16H22N2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
(4-tert-butylcyclohexen-1-yl)-phenyldiazene |
InChI |
InChI=1S/C16H22N2/c1-16(2,3)13-9-11-15(12-10-13)18-17-14-7-5-4-6-8-14/h4-8,11,13H,9-10,12H2,1-3H3 |
InChI Key |
AZVJWRKBVPNHFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=CC1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14145403.png)
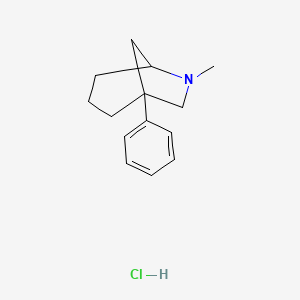



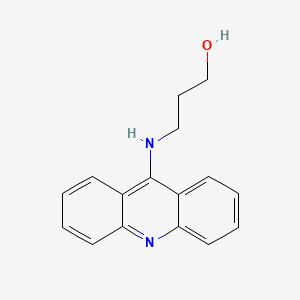
![4,7,7-trimethyl-2,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145453.png)
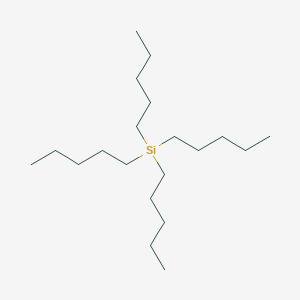

![3,5-Dimethyl-5-[4-[(7-methyloctyl)oxy]phenyl]-2,4-imidazolidinedione](/img/structure/B14145467.png)
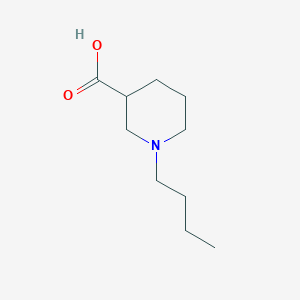
![5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B14145477.png)
![4-[(3-Chloro-4-fluorophenoxy)methyl]piperidine](/img/structure/B14145478.png)
